molecular formula C14H4Cl12O B027837 1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran CAS No. 31107-44-5

1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran

Cat. No. B027837
CAS RN: 31107-44-5
M. Wt: 613.6 g/mol
InChI Key: CDBKZZACXQLFMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex chemical compounds similar to the requested one involves intricate organic synthesis techniques. For instance, Rathore, Burns, and Deselnicu (2005) detailed the preparation of a related compound, demonstrating the complexity and robustness involved in such synthesis processes (Rathore et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds like dodecachloro-dimethanodibenzofuran is often determined using X-ray diffraction. Hileman et al. (1989) evaluated the molecular structure of octachlorodibenzofuran, a similar compound, and found it to be planar due to steric crowding (Hileman et al., 1989).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be quite varied. For instance, Kurokawa et al. (1992) studied reactions like reduction, oxidation, and the Grignard reaction in similar compounds, providing insight into their chemical behavior (Kurokawa et al., 1992).

Physical Properties Analysis

The physical properties of dodecachloro-dimethanodibenzofuran and related compounds are crucial for understanding their behavior in different environments. The research by Miyazato, Pakjamsai, and Kawakami (2010) on cage silsesquioxanes highlights the importance of studying physical properties such as crystallization and molecular arrangement (Miyazato et al., 2010).

Chemical Properties Analysis

Chemical properties are closely related to the compound's reactivity and stability. The work of Shimizu et al. (1998) on novel cage polycarbosilanes provides an example of how chemical properties like reactivity and derivatization are investigated in complex organic compounds (Shimizu et al., 1998).

Scientific Research Applications

  • Rathore, Burns, and Deselnicu (2005) discussed a compound, 1,4:5,8-Dimethano-1,2,3,4,5,6,7,8,9,10-Dimethoxyanthracenium Hexachloroantimonate, which is a robust cation-radical salt with potential research applications (Rathore, Burns, & Deselnicu, 2005).

  • Weil et al. (1969) identified 1,4,5,6,7,7-hexachloro-5-norbornene-endo-cis-2,3-dimethanol as a potent insecticide with potential biomedical applications (Weil, Colson, Hoch, & Gruber, 1969).

  • Giuffrida et al. (1994) demonstrated that 4,5-Dimethylbenzo[1,2-c:3,4-c']difuran can react in Diels-Alder reactions to yield phenanthrene derivatives (Giuffrida, Kohnke, Parisi, Raymo, & Stoddart, 1994).

  • Paddon-Row et al. (1982) synthesized 11-substituted octahydro-1,4:9,10-dimethanoanthracenes, noting their strong intramolecular OH- bonds, beneficial in benzene annelation procedures (Paddon-Row, Patney, & Pasupuleti, 1982).

  • Yang and Frey (1984) found that dimeric derivatives of undecagold cluster complexes are useful for labeling biological macromolecules for electron microscopy (Yang & Frey, 1984).

  • Parlar and Inanici (1981) isolated an unusual isomerization product from photoreactions of a related chlorinated compound, suggesting potential in photoreaction studies (Parlar & Inanici, 1981).

  • Gegiou (1974) discussed using Nuclear Quadrupole Resonance (NQR) spectrometry for structural analysis of chlorinated organic compounds, commonly used as pesticides (Gegiou, 1974).

Mechanism of Action

Dechlorane 602, also known as 1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene or 1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran, is a highly chlorinated norbornene compound . This article will discuss the mechanism of action of Dechlorane 602, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Studies have shown that it can affect the immune system, particularly the t cells in the spleen .

Mode of Action

Dechlorane 602 interacts with its targets, leading to changes in the immune response. It has been found to decrease the percentage of CD4+ and CD8+ T cells in the spleen, and increase apoptosis in CD4+ T cells .

Biochemical Pathways

Dechlorane 602 affects the Th1/Th2 balance in the immune response. It increases the expression of Th2 cytokines (interleukins IL-4, IL-10, and IL-13), and decreases the expression of Th1 cytokines (IL-2, interferon IFN-γ, and tumor necrosis factor TNF-α) .

Pharmacokinetics

It has been detected in daily food, human serum, and breast milk , indicating that it can be orally absorbed, distributed in the body, and excreted.

Result of Action

Exposure to Dechlorane 602 has been found to induce colonic inflammation . It also dysregulates gene expression and immunity in the gut .

Action Environment

Environmental factors can influence the action of Dechlorane 602. For instance, it has been detected in surficial water and sediment from the Jiulong River Estuary , suggesting that it can persist in the environment and potentially affect aquatic organisms.

properties

IUPAC Name

1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl12O/c15-3-5(17)11(21)7-1(9(3,19)13(11,23)24)2-8(27-7)12(22)6(18)4(16)10(2,20)14(12,25)26/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBKZZACXQLFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C(C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)OC1C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31107-44-5
Record name AI 3-27887
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031107445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4:6,9-Dimethanodibenzofuran, 1,2,3,4,6,7,8,9,10,10,11,11-dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,4,6,7,8,9,10,10,11,11-dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran
Reactant of Route 2
Reactant of Route 2
1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran

Q & A

Q1: What are the known toxicological effects of Dechlorane 602?

A1: Studies have shown that Dechlorane 602 can:

  • Disrupt immune function: Exposure to Dechlorane 602 in mice has been linked to a shift towards Th2 immune responses and reduced Th1 function, suggesting a potential for immunomodulatory effects. [, ]
  • Exacerbate airway inflammation: Dechlorane 602 exposure worsened airway inflammation in mice models, potentially by enhancing the activity of type 2 innate lymphoid cells. []
  • Induce intestinal inflammation: Subacute exposure to Dechlorane 602 in mice altered the composition of gut microbiota and metabolites, leading to inflammatory features in the colon. []
  • Potentially impact metabolism: Research suggests possible metabolic disruptions caused by Dechlorane 602 exposure in mice, although further investigation is needed. []

Q2: Is Dechlorane 602 a potential endocrine disruptor?

A2: While specific research on the endocrine disrupting potential of Dechlorane 602 is limited, its structural similarity to other chlorinated compounds raises concerns. Further studies are needed to understand its potential interactions with hormonal systems.

Q3: What are the long-term health effects of Dechlorane 602 exposure?

A3: Research on the long-term health effects of Dechlorane 602 exposure is still developing. More long-term studies are needed to fully understand the potential chronic health risks associated with this compound.

Q4: Where has Dechlorane 602 been detected in the environment?

A4: Dechlorane 602 has been detected in various environmental compartments, including:

  • Air: Studies have detected Dechlorane 602 in air samples across Europe, including the Arctic, indicating its potential for long-range atmospheric transport. [, ]
  • Water: It has been found in surface water samples, particularly in areas near potential sources. []
  • Sediment: Dechlorane 602 has been detected in sediments from various locations, including the Great Lakes, with higher concentrations near industrial areas. [, , , , ]
  • Biota: It has been found in a variety of biota, including fish, birds, and marine mammals, demonstrating its ability to bioaccumulate and biomagnify in food webs. [, , , , , , ]

Q5: How does Dechlorane 602 behave in the environment?

A5: Dechlorane 602 exhibits properties that contribute to its persistence and widespread distribution:

  • Persistence: It is resistant to degradation in the environment. []
  • Bioaccumulation: It tends to accumulate in organisms, with higher concentrations found in higher trophic levels. [, , ]
  • Long-range transport: Atmospheric transport is a significant pathway for its global distribution. [, ]

Q6: What analytical techniques are used to detect and quantify Dechlorane 602 in environmental and biological matrices?

A6: Common analytical techniques include:

  • Gas chromatography-mass spectrometry (GC-MS): This is the most widely used technique for Dechlorane 602 analysis, particularly with electron capture negative ionization (ECNI) or negative chemical ionization (NCI) modes for enhanced sensitivity. [, , , , , , ]
  • Liquid chromatography-mass spectrometry (LC-MS): LC-MS, particularly with atmospheric pressure photoionization (APPI), offers an alternative to GC-MS for analyzing Dechlorane 602 and related compounds. []
  • High-resolution mass spectrometry (HRMS): HRMS provides increased selectivity and sensitivity, allowing for the identification of Dechlorane 602 and its potential transformation products in complex matrices. [, , ]

Q7: How are analytical methods for Dechlorane 602 validated?

A7: Method validation typically involves assessing parameters such as:

  • Sensitivity: Determines the lowest concentration of Dechlorane 602 that can be reliably measured. []

Q8: What are the alternatives to Dechlorane 602 as a flame retardant?

A8: The search for safer and environmentally friendly flame retardants is ongoing. Potential alternatives to Dechlorane 602 include:

  • Novel brominated flame retardants: While these compounds may offer similar functionality, their long-term environmental and toxicological profiles require thorough investigation before widespread use. [, ]

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